(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol
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Overview
Description
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides and plays a significant role in various biochemical processes. This compound is known for its applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol typically involves the coupling of a purine base with a sugar moiety. The process often starts with the protection of hydroxyl groups on the sugar, followed by the introduction of the purine base through glycosylation reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include modified nucleosides with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. It helps in understanding the role of nucleosides in cellular processes and genetic regulation.
Medicine
Medically, the compound is employed in the development of antiviral and anticancer drugs. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation, making it a valuable tool in therapeutic interventions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and diagnostic reagents. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases. By mimicking natural nucleosides, it competes with them for incorporation into the growing nucleic acid chains, leading to chain termination or faulty replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A deoxyribonucleoside analog used in DNA synthesis.
Vidarabine: An antiviral nucleoside analog with a similar purine base.
Uniqueness
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to selectively target viral and cancerous cells while sparing normal cells makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C12H17N5O4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-5(18)12(2)8(20)7(19)11(21-12)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-20H,1-2H3,(H2,13,14,15)/t5-,7+,8?,11-,12-/m1/s1 |
InChI Key |
DFWGVLFQCMSYJJ-DNTLMRFCSA-N |
Isomeric SMILES |
C[C@H]([C@@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C)O |
Canonical SMILES |
CC(C1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C)O |
Origin of Product |
United States |
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